molecular formula C9H6FIN2S B14772874 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine

5-(2-Fluoro-6-iodophenyl)thiazol-2-amine

Cat. No.: B14772874
M. Wt: 320.13 g/mol
InChI Key: ZBLCUFRBGYKVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-(2-Fluoro-6-iodophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(2-Fluoro-6-iodophenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-6-iodophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The presence of the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-(2-Fluoro-6-iodophenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C9H6FIN2S

Molecular Weight

320.13 g/mol

IUPAC Name

5-(2-fluoro-6-iodophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H6FIN2S/c10-5-2-1-3-6(11)8(5)7-4-13-9(12)14-7/h1-4H,(H2,12,13)

InChI Key

ZBLCUFRBGYKVKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C2=CN=C(S2)N)F

Origin of Product

United States

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